molecular formula C8H15BrN2O B13922427 1-(3-Bromopropanoyl)-2-methylpiperazine CAS No. 1240570-73-3

1-(3-Bromopropanoyl)-2-methylpiperazine

Cat. No.: B13922427
CAS No.: 1240570-73-3
M. Wt: 235.12 g/mol
InChI Key: IVZWVSMROULPGY-UHFFFAOYSA-N
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Description

1-(3-Bromopropanoyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromopropanoyl group attached to a methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropanoyl)-2-methylpiperazine typically involves the reaction of 2-methylpiperazine with 3-bromopropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropanoyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or DMF.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major products are carboxylic acids or ketones.

Scientific Research Applications

1-(3-Bromopropanoyl)-2-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropanoyl)-2-methylpiperazine involves its interaction with biological targets through its bromopropanoyl and piperazine moieties. The bromopropanoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The piperazine ring can interact with receptors and ion channels, modulating their function.

Comparison with Similar Compounds

    3-Bromopropionic Acid: Similar in structure but lacks the piperazine ring.

    3-Bromopropionyl Chloride: Used as a reagent in the synthesis of 1-(3-Bromopropanoyl)-2-methylpiperazine.

    Pipobroman: A related compound with two bromopropionyl groups attached to a piperazine ring, used as an antineoplastic agent.

Uniqueness: this compound is unique due to its specific combination of a bromopropanoyl group and a methylpiperazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

1240570-73-3

Molecular Formula

C8H15BrN2O

Molecular Weight

235.12 g/mol

IUPAC Name

3-bromo-1-(2-methylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C8H15BrN2O/c1-7-6-10-4-5-11(7)8(12)2-3-9/h7,10H,2-6H2,1H3

InChI Key

IVZWVSMROULPGY-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C(=O)CCBr

Origin of Product

United States

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